Bixafen

Beschreibung

Eigenschaften

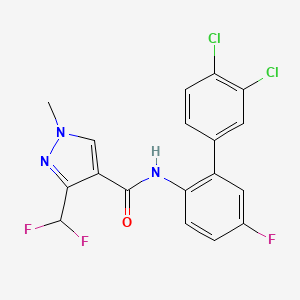

IUPAC Name |

N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2F3N3O/c1-26-8-12(16(25-26)17(22)23)18(27)24-15-5-3-10(21)7-11(15)9-2-4-13(19)14(20)6-9/h2-8,17H,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLMOOXUCMHBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=C(C=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058134 | |

| Record name | Bixafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581809-46-3 | |

| Record name | Bixafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581809-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bixafen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bixafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bixafen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIXAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28XK2L8M3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toxicological and Ecotoxicological Profile of Bixafen: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Bixafen is a fungicide belonging to the pyrazole-carboxamide chemical class, developed to control a broad spectrum of fungal diseases in various cereal crops.[1][2] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[3][4] As an SDHI (Succinate Dehydrogenase Inhibitor), this compound disrupts the fungal pathogen's energy supply, thereby preventing its growth and proliferation.[3] While effective, its widespread use necessitates a thorough understanding of its toxicological and ecotoxicological profile to assess potential risks to non-target organisms and the environment. This guide provides a comprehensive technical overview of this compound's properties, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

This compound's fungicidal activity is derived from its ability to inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[3][4] This enzyme is crucial for cellular respiration, as it catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transfers electrons to the ubiquinone pool. By blocking this step, this compound effectively halts ATP production, leading to a depletion of cellular energy and ultimately, the death of the fungal cell.[3] The SDH enzyme is highly conserved across species, which raises the potential for off-target effects in non-target organisms, including mammals and various wildlife.[4]

Mammalian Toxicology

Studies on mammalian species are crucial for human health risk assessment. The primary target organs for this compound following repeated administration are the liver and, in some species, the thyroid.[5][6][7]

Pharmacokinetics: ADME Profile

In studies on rats, this compound demonstrated rapid absorption and extensive metabolism.

-

Absorption: Following oral administration, absorption is rapid, accounting for at least 83% of the administered dose.[5]

-

Distribution: Radioactivity is widely distributed throughout the body, with the highest concentrations found in the liver and kidneys.[5] There is no evidence of significant retention in tissues.[1]

-

Metabolism: this compound undergoes extensive metabolism, with over 30 metabolites identified. The primary metabolic pathways include demethylation, hydroxylation of the parent compound, and subsequent conjugation with glucuronic acid or glutathione.[5]

-

Excretion: Elimination is rapid and occurs mainly via the feces (≥ 91%), with minor elimination through urine.[5] Extensive biliary excretion (up to 83%) has been demonstrated.[5]

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not classified as a skin or eye irritant, nor as a dermal sensitizer.[1][6]

| Endpoint | Species | Value | Reference |

| Oral LD₅₀ | Rat | >2000 mg/kg bw | [1][5] |

| Dermal LD₅₀ | Rat | >2000 mg/kg bw | [1][5] |

| Inhalation LC₅₀ (4h) | Rat | >5.38 mg/L | [1][5] |

| Skin Irritation | Rabbit | Not irritating | [1][5] |

| Eye Irritation | Rabbit | Not irritating | [1][5] |

| Dermal Sensitization | Mouse | Not a sensitizer | [1][5] |

Long-Term Toxicity and Carcinogenicity

The primary target organ in long-term studies across mice, rats, and dogs is the liver, with effects including increased liver weight and hepatocellular hypertrophy, often indicative of microsomal enzyme induction.[5][6][8]

| Study | Species | NOAEL | Key Effects at LOAEL | Reference |

| 24-Month Chronic/Carcinogenicity | Rat | 2.0 mg/kg bw/day | Liver and thyroid effects (e.g., increased cholesterol, colloid alteration). | [5] |

| 78-Week Carcinogenicity | Mouse | 6.7 mg/kg bw/day | Thyroid effects (follicular cell hyperplasia) and liver toxicity. | [5] |

This compound did not produce treatment-related tumors in long-term studies with rats and mice and is classified as "not likely to be carcinogenic to humans".[5][6][9] Furthermore, an extensive battery of in vitro and in vivo assays showed no evidence of genotoxicity.[5][6]

Reproductive and Developmental Toxicity

This compound is not considered a reproductive toxicant. Developmental effects were observed, but only at doses that also induced maternal toxicity or at levels where clear NOAELs could be established.[5][6]

| Study Type | Species | NOAEL | Value (mg/kg bw/day) | Reference |

| 2-Generation Reproduction | Rat | Parental Toxicity | 26.4 | [5] |

| Offspring Toxicity | 26.4 | [5] | ||

| Reproductive Toxicity | 169.2 (highest dose) | [5] | ||

| Developmental | Rat | Maternal Toxicity | 20 | [5] |

| Embryo/Fetal Toxicity | 20 | [5] | ||

| Developmental | Rabbit | Maternal Toxicity | 25 | [5] |

| Embryo/Fetal Toxicity | 25 | [5] |

Human Health Reference Values

Based on the toxicological data, regulatory bodies have established the following reference values for human health risk assessment.

| Reference Value | Value | Basis | Reference |

| Acceptable Daily Intake (ADI) | 0.02 mg/kg bw/day | NOAEL of 2.0 mg/kg bw/day from the 24-month rat study with a 100-fold safety factor. | [5][7][10] |

| Acute Reference Dose (ARfD) | 0.2 mg/kg bw/day | NOAEL of 20 mg/kg bw/day from the rat developmental toxicity study with a 100-fold safety factor. | [5][10] |

Ecotoxicology

The ecotoxicological profile of this compound indicates varying levels of risk to different non-target species, with aquatic organisms being particularly sensitive.

Toxicity to Terrestrial Organisms

This compound generally shows low toxicity to terrestrial vertebrates and honey bees. The risk to earthworms from the active substance alone is low, though formulated products may present a greater risk.[9][11]

| Organism | Endpoint | Value | Toxicity Classification | Reference |

| Birds | Acute Oral LD₅₀ | >2000 mg/kg bw | Practically non-toxic | [9] |

| Honey Bees | Acute Contact LD₅₀ | >40 µ g/bee | Practically non-toxic | [9] |

| Acute Oral LD₅₀ | >48.6 µ g/bee | Practically non-toxic | [9] | |

| Earthworms (E. fetida) | 56-day NOEC (Mortality) | ≥400 mg/kg dws | Low toxicity | [11] |

Toxicity to Aquatic Organisms

This compound is highly toxic to fish and moderately toxic to aquatic invertebrates and algae, making runoff and spray drift into water bodies a key concern.[2][9] Studies in zebrafish embryos have revealed developmental toxicity, including spinal curvature, pericardial edema, and delayed hatching.[12][13][14]

| Organism | Endpoint | Value | Toxicity Classification | Reference |

| Fish (Freshwater) | Acute LC₅₀ (96h) | 37 µg/L (ppb) | Very highly toxic | [9] |

| Chronic NOEC | 4.6 µg/L (ppb) | - | [9] | |

| Aquatic Invertebrates | Acute EC₅₀ (48h) | 550 µg/L (ppb) | Moderately toxic | [9] |

| Chronic NOEC | 53.5 µg/L (ppb) | - | [9] | |

| Algae (Non-vascular) | IC₅₀ | 15.94 µg/L (ppb) | Moderately toxic | [9] |

Environmental Fate and Behavior

This compound is characterized by its high persistence in the environment.

-

Soil: this compound is highly persistent in soil with slow degradation rates.[9][15] It is considered to be slightly mobile, with a potential to accumulate in soil after repeated applications.[9] Photolysis on soil surfaces is not a significant degradation pathway.[15]

-

Water: Due to its persistence and slight mobility, this compound may reach surface water through spray drift and runoff.[9] In aquatic systems, it is expected to partition into the sediment.

References

- 1. apps.who.int [apps.who.int]

- 2. This compound [sitem.herts.ac.uk]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. biorxiv.org [biorxiv.org]

- 5. fao.org [fao.org]

- 6. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 7. fsc.go.jp [fsc.go.jp]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. mda.state.mn.us [mda.state.mn.us]

- 10. fao.org [fao.org]

- 11. Realistic exposure of the fungicide this compound in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound exposure induces developmental toxicity in zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound causes hepatotoxicity and pancreas toxicity in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fao.org [fao.org]

Bixafen: A Technical Guide to Solubility and Stability in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Bixafen, a pyrazole-carboxamide fungicide. The information herein is intended to support research, development, and formulation activities by providing key physicochemical data, detailed experimental protocols for in-house analysis, and logical workflows for characterization.

Physicochemical Properties of this compound

This compound is an aromatic amide fungicide that functions as a succinate dehydrogenase inhibitor (SDHI).[1] Its chemical structure and basic properties are fundamental to understanding its behavior in different solvent systems.

-

IUPAC Name: N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[2]

-

CAS Number: 581809-46-3[1]

-

Molecular Formula: C₁₈H₁₂Cl₂F₃N₃O[1]

-

Molecular Weight: 414.2 g/mol [1]

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or an agrochemical active ingredient like this compound is a critical parameter that influences its formulation, bioavailability, and environmental fate. This compound is characterized by low aqueous solubility.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in water and various organic solvents at 20°C.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water (pH 7) | 20 | 0.49 - 0.5 mg/L | [4] |

| Acetone | 20 | >250 g/L | [4] |

| Dichloromethane | 20 | 102 g/L | [4] |

| Dimethyl Sulfoxide | 20 | >250 g/L | [4] |

| Ethyl Acetate | 20 | 82 g/L | [4] |

| Heptane | 20 | 0.056 g/L | [4] |

| Methanol | 20 | 32 g/L | [4] |

Note: The significant variation in solubility across different organic solvents highlights the importance of solvent selection during formulation development.

Experimental Protocol for Determining Thermodynamic Solubility (Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge (temperature-controlled, if available)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system[5]

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (a minimum of 24-48 hours is recommended).

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature for a short period to let the excess solid settle. For colloidal suspensions, centrifuge the sample at the same temperature to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-MS/MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the thermodynamic solubility determination protocol described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability of this compound

The stability of this compound is a critical factor for determining its shelf-life in formulations and its persistence in the environment.

Summary of Stability Data

| Condition | Matrix | Half-life / Stability | Reference(s) |

| Hydrolysis | Aqueous Buffer | Stable | |

| Aqueous Photolysis | Water | 313 days | |

| Soil Aerobic Metabolism | Soil | 682 - 1,254 days | |

| Soil Anaerobic Metabolism | Soil | 579 days | |

| Organic Solvents | Various | Data not publicly available |

Note: The high persistence in environmental matrices suggests that this compound is a relatively stable molecule. However, interactions with specific solvents, especially under conditions of elevated temperature or light exposure, can lead to degradation and should be experimentally determined.

Experimental Protocol for Accelerated Stability in Solution

This protocol is designed to assess the stability of this compound in a specific solvent under accelerated (stress) conditions, which can help predict its long-term stability.

Objective: To evaluate the degradation of this compound in a solvent over time at an elevated temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (HPLC grade or equivalent)

-

Class A volumetric flasks

-

Amber glass vials with Teflon-lined screw caps

-

Calibrated oven or stability chamber

-

Validated stability-indicating HPLC-MS/MS method (capable of separating this compound from potential degradants)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

-

Sample Aliquoting: Dispense aliquots of the stock solution into several amber glass vials. Tightly cap the vials.

-

Initial Analysis (Time Zero): Immediately analyze three of the vials to establish the initial concentration of this compound. This is the T₀ value.

-

Storage: Place the remaining vials in a stability chamber or oven set to a constant elevated temperature (e.g., 54°C ± 2°C, a common condition for accelerated testing of pesticides).[1][6]

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), remove a set of three vials from the chamber.

-

Sample Analysis: Allow the vials to cool to room temperature. Analyze the samples using the validated HPLC-MS/MS method to determine the concentration of this compound. Also, screen for the appearance of any new peaks that may indicate degradation products.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T₀ concentration. Plot the percentage remaining versus time to determine the degradation kinetics.

Experimental Workflow for Accelerated Stability Testing

The following diagram illustrates the logical flow of an accelerated stability study for this compound in a solvent.

Caption: Workflow for Accelerated Stability Study in Solution.

Conclusion

This technical guide has summarized the available data on the solubility and stability of this compound. While quantitative solubility data in several organic solvents at 20°C is established, there is a notable lack of public data regarding temperature-dependent solubility and stability in these solvents. The provided experimental protocols and workflows offer a robust framework for researchers to generate this critical data in-house, enabling more effective formulation development and a deeper understanding of this compound's physicochemical behavior. The use of validated analytical methods, such as HPLC-MS/MS, is essential for obtaining accurate and reliable results in these studies.

References

Methodological & Application

Efficacy of Bixafen on Septoria tritici: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the efficacy of Bixafen, a succinate dehydrogenase inhibitor (SDHI) fungicide, against the wheat pathogen Septoria tritici (also known as Zymoseptoria tritici), the causal agent of Septoria tritici blotch (STB). This document includes a summary of key efficacy data, detailed experimental protocols for in vitro and in vivo studies, and diagrams illustrating its mode of action and experimental workflows.

Introduction

This compound is a systemic fungicide belonging to the pyrazole-carboxamide chemical class and is classified under FRAC (Fungicide Resistance Action Committee) Group 7.[1] Its biochemical mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of complex II in the fungal mitochondrial respiration chain.[1] This inhibition disrupts the fungus's energy production and the formation of essential cellular building blocks.[1] this compound has demonstrated significant activity against a broad spectrum of economically important cereal pathogens, including Septoria tritici.[1][2] It exhibits both protective and curative properties and is often used in combination with fungicides from other chemical groups, such as the demethylation inhibitor (DMI) prothioconazole, to enhance efficacy and manage the development of resistance.[1][2]

Data Presentation

In Vitro Efficacy of this compound

The in vitro efficacy of this compound is typically determined by calculating the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth. Studies have shown a shift in the sensitivity of Z. tritici populations to SDHI fungicides over time.

Table 1: In Vitro Sensitivity of Zymoseptoria tritici Field Populations to this compound

| Year of Isolation | Mean EC50 (mg/L) |

| 1999 | 0.049 |

| 2009 | 0.114 |

| 2014 | 0.165 |

| 2020 | 0.677 |

Source: Data adapted from a study on Z. tritici populations in Northern Germany.[3]

This data indicates a gradual increase in the EC50 values for this compound, suggesting a decrease in the sensitivity of Z. tritici populations over a 21-year period.[3][4]

In Vivo Efficacy of this compound from Field Trials

Field trials are essential for evaluating the performance of fungicides under real-world conditions. The efficacy of this compound, both alone and in combination with other active ingredients, has been assessed in numerous studies across Europe.

Table 2: Comparative Efficacy of this compound and Other Fungicides against Septoria tritici Blotch (STB) in European Field Trials (2019-2021)

| Fungicide Active Ingredient(s) | Fungicide Group(s) | Mean STB Control (%) on Flag Leaf (Continental Europe) | Mean STB Control (%) on Flag Leaf (Ireland & UK) |

| This compound | SDHI | 50-70% | 30-50% |

| Fluxapyroxad | SDHI | 60-80% | 40-60% |

| Benzovindiflupyr | SDHI | 50-70% | 30-50% |

| Prothioconazole | DMI (Azole) | 40-60% | 20-40% |

| Mefentrifluconazole | DMI (Azole) | 50-70% | 30-50% |

| This compound + Fluopyram + Prothioconazole | SDHI + SDHI + DMI | 70-90% | 60-80% |

| Fluxapyroxad + Mefentrifluconazole | SDHI + DMI | 70-90% | 60-80% |

Source: Data synthesized from multi-year, multi-location field trials.[1][5][6]

The field trial data highlights that co-formulations of this compound with other modes of action, such as DMIs, provide more stable and improved control of STB compared to solo applications.[1][5][6] The efficacy of SDHIs, including this compound, was observed to be lower in regions with higher fungicide resistance pressure, such as Ireland and the UK.[1][5][6]

Signaling Pathway

The following diagram illustrates the mode of action of this compound in the fungal mitochondrial respiratory chain.

References

- 1. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Bixafen Residues in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of Bixafen residues in soil, a critical aspect of environmental monitoring and agricultural research. The protocols outlined below are based on established and validated analytical techniques, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a QuEChERS-based sample preparation approach.

Overview of Analytical Approaches

The determination of this compound in complex matrices like soil requires robust extraction and sensitive detection methods. The most common and effective approach involves solvent extraction followed by cleanup and analysis using tandem mass spectrometry. Key methodologies include:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity and selectivity in quantifying this compound residues. It involves separating the analyte from matrix components using liquid chromatography and then detecting and quantifying it based on its specific mass-to-charge ratio and fragmentation pattern.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation technique simplifies the extraction and cleanup process, offering high recovery rates and efficiency.[1][2][3][4] It typically involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts and a dispersive solid-phase extraction (dSPE) for cleanup.[1][2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this compound, GC-MS can also be employed for residue analysis, often in combination with a derivatization step to improve volatility and thermal stability.[5]

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in the literature for the detection of this compound in soil.

Table 1: Method Performance Data for this compound Analysis in Soil

| Parameter | LC-MS/MS (Conventional Extraction) | LC-MS/MS (QuEChERS) | GC-MS (B-DLLME) |

| Limit of Detection (LOD) | 0.001 mg/kg[6] | 1 µg/kg⁻¹[1] | 7.3 µg L⁻¹[5] |

| Limit of Quantification (LOQ) | 0.005 mg/kg[6][7][8] | 10 µg/kg⁻¹[1] | Not Reported |

| Recovery Rate (%) | 70-120%[6] | 89.4 - 112.6%[1][5] | 89.4 - 112.6%[5] |

| Relative Standard Deviation (RSD) | < 20%[9] | 1.07 - 9.37%[1] | Not Reported |

Table 2: LC-MS/MS Parameters for this compound Detection

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI)[7] |

| Precursor Ion (m/z) | 414[6][8] |

| Quantitation Ion (m/z) | 394[6][8] |

| Confirmation Ion (m/z) | 266[6][8] |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis with Conventional Extraction

This protocol is based on a validated method for the determination of this compound in soil using solvent extraction followed by LC-MS/MS analysis.[6]

3.1.1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Polyethylene bottles (125 mL)

-

Wrist-action shaker

-

Sonicator

-

Centrifuge

-

Syringe filters (0.45 µm PTFE)

-

Autosampler vials

3.1.2. Sample Preparation and Extraction

-

Weigh 20 g of soil into a 125 mL polyethylene bottle.[6]

-

If required, fortify the sample with a known concentration of this compound standard solution for recovery studies.[6]

-

Add 40 mL of an 8:2 (v:v) mixture of acetonitrile and water to the bottle.[6]

-

Shake the sample for 30 minutes using a wrist-action shaker.[6]

-

Sonicate the sample for 10 minutes.[6]

-

Centrifuge the sample for 5 minutes at approximately 3000 rpm.[6]

-

Carefully decant the supernatant into a clean collection vessel.

-

Repeat the extraction (steps 3-6) on the soil pellet, combining the supernatants.[10]

-

Filter an aliquot of the combined supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[6]

3.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid or ammonium formate to improve ionization.

-

Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transitions m/z 414 → 394 for quantification and m/z 414 → 266 for confirmation.[6][8]

Protocol 2: QuEChERS Method Followed by LC-MS/MS

This protocol outlines a streamlined approach for this compound residue analysis using the QuEChERS methodology.[1][2][3]

3.2.1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))[1]

-

50 mL centrifuge tubes

-

2 mL dSPE tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.2 µm)

-

Autosampler vials

3.2.2. Sample Preparation and Extraction (QuEChERS)

-

Weigh 10 g of soil into a 50 mL centrifuge tube.[2] For dry soil, add 7 mL of water and allow it to hydrate for 30 minutes.[2]

-

Add 10 mL of acetonitrile to the tube.[2]

-

Shake vigorously for 5 minutes to ensure thorough extraction of the pesticides.[2]

-

Add the QuEChERS extraction salts to the tube.

-

Immediately shake the tube for at least 2 minutes to facilitate phase separation.[2]

-

Centrifuge for 5 minutes at ≥ 3000 rcf.[2]

3.2.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of PSA and C18 sorbents.[2]

-

Vortex the tube for 1 minute.[2]

-

Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).[2]

-

Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

3.2.4. LC-MS/MS Conditions

Follow the LC-MS/MS conditions as described in Protocol 1 (Section 3.1.3).

Visualized Workflows

Caption: Conventional extraction workflow for this compound analysis in soil.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. weber.hu [weber.hu]

- 4. Portico [access.portico.org]

- 5. Determination of fipronil and this compound pesticides residues using gas chromatography mass spectroscopy with matrix matching calibration strategy after binary dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Realistic exposure of the fungicide this compound in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. aensiweb.com [aensiweb.com]

- 10. epa.gov [epa.gov]

Application Notes: Bixafen Formulation Techniques for Optimal Field Performance

1. Introduction to Bixafen

This compound is a broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class, which is categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1][2] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of complex II in the fungal mitochondrial respiratory chain.[1][3][4] This inhibition disrupts the fungus's energy production and the synthesis of essential cellular components, effectively controlling a wide range of plant pathogens in crops like cereals, corn, soybeans, and potatoes.[1][2] this compound is a systemic fungicide that is absorbed by the plant cuticle and translocated through the xylem, allowing for even distribution within the leaves.[1] To manage resistance, this compound is almost always co-formulated with fungicides that have different modes of action.[1][5][6]

2. The Critical Role of Formulation in Field Performance

The formulation of an active ingredient like this compound is paramount to its effectiveness in the field. A robust formulation enhances the active ingredient's bioavailability, stability, and delivery to the target pathogen. Key objectives for this compound formulations include:

-

Maximizing Bioavailability: Ensuring the active ingredient can be readily absorbed by the plant tissue.

-

Enhancing Stability: Protecting this compound from degradation due to environmental factors like UV light and ensuring a suitable shelf-life.

-

Improving Adhesion and Spreading: Optimizing the contact of the spray droplet with the leaf surface for better coverage and uptake.

-

Controlling Release: Some advanced formulations can offer controlled-release properties, prolonging the protective window.

-

User Safety and Convenience: Creating formulations that are easy to handle, mix, and apply, while minimizing exposure risk.

3. Common this compound Formulation Types

This compound is commercially available in several formulation types, each with specific characteristics that influence its application and performance. The most common are Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water-dispersible Granules (WG).

-

Emulsifiable Concentrate (EC): In this formulation, this compound is dissolved in a water-immiscible organic solvent along with emulsifying agents. When diluted with water in the spray tank, it forms a stable oil-in-water emulsion. Bayer's innovative Leafshield™ technology is an example of an advanced EC formulation that reduces the surface tension of spray droplets, increasing their spread and adhesion to the leaf surface.[7]

-

Suspension Concentrate (SC): SC formulations consist of a stable dispersion of solid this compound particles suspended in water. These formulations are advantageous as they avoid the use of organic solvents, which can be a concern for phytotoxicity and environmental impact.

-

Water-dispersible Granule (WG): WGs are granular formulations that readily disintegrate and disperse in water to form a suspension. They offer excellent user safety due to the low risk of dust inhalation during handling and are easy to measure and mix.

4. Data Presentation: Physicochemical and Performance Properties

The following tables summarize key quantitative data for this compound, crucial for understanding its behavior and formulating it effectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-(3′,4′-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | [4][8] |

| CAS Registry No. | 581809-46-3 | [4][8] |

| Molecular Formula | C18H12Cl2F3N3O | [8] |

| Water Solubility | 0.5 mg/L (at 20°C, pH 7) | [5][6] |

| Bio-concentration Factor (BCF) | 695 L/kg | [9] |

| Soil Aerobic Half-Life (DT50) | 132 to 763 days | [6] |

Table 2: Summary of this compound Field Application and Performance Data

| Parameter | Value / Observation | Crop(s) | Source |

| Formulation Types | Emulsifiable Concentrate (EC), Suspension Concentrate (SC) | Cereals, Canola, Corn, Soybeans, Potato | [5][7][10] |

| Application Method | Foliar spray (ground, aerial), Soil spray, Chemigation | Corn, Soybeans, Potato, Cereal Grains | [2][5][6] |

| Single Application Rates | 0.052 to 0.089 lb a.i./A (approx. 58 to 100 g a.i./ha) | Corn, Soybean, Sugar Beet, Potato, Cereals | [2][6] |

| Max Applications per Year | 1 to 3, depending on the crop | Corn, Soybean, Sugar Beet, Potato, Cereals | [2][6] |

| Yield Increase | A 21% increment in grain yield compared to untreated control was observed in disease-free conditions. | Wheat | [11] |

| Physiological Effect | Positively influences photosynthetic activity and delays plant senescence. | Wheat | [11][12] |

5. Visualization of this compound's Mode of Action

The biochemical pathway targeted by this compound is fundamental to its fungicidal activity.

Caption: this compound inhibits Succinate Dehydrogenase (Complex II), blocking the mitochondrial respiratory chain.

Protocols for this compound Formulation and Evaluation

Protocol 1: Preparation of a Laboratory-Scale this compound Emulsifiable Concentrate (EC)

This protocol outlines a general procedure for creating a 125 g/L this compound EC formulation for research purposes.

1. Materials and Equipment:

-

This compound technical grade (≥98% purity)

-

Aromatic solvent (e.g., Solvesso™ 200 or equivalent)

-

Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and ethoxylated castor oil)

-

Adjuvant/Co-formulant (optional, e.g., wetting agent)

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Analytical balance (accurate to 0.001 g)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Procedure:

-

Solvent Preparation: In a beaker, weigh the required amount of the aromatic solvent.

-

Dissolution of Active Ingredient: While stirring the solvent on a magnetic stirrer, slowly add the pre-weighed this compound technical powder. Continue stirring until the this compound is completely dissolved. Gentle heating (not exceeding 40°C) may be applied to aid dissolution if necessary.

-

Addition of Emulsifiers: Once the this compound is fully dissolved, add the pre-weighed emulsifier blend to the solution. Stir until the mixture is homogeneous.

-

Addition of Adjuvants (Optional): If including other adjuvants, add them at this stage and continue stirring until the solution is uniform.

-

Final Volume Adjustment: Carefully add more solvent to reach the final target volume/weight to achieve a concentration of 125 g/L of this compound.

-

Homogenization and Storage: Stir the final mixture for an additional 15-20 minutes to ensure complete homogeneity. Store the resulting EC formulation in a sealed, properly labeled container in a cool, dark, and well-ventilated area.

Protocol 2: Evaluation of Emulsion Stability

This protocol is used to assess the stability of the EC formulation when diluted in water, simulating tank-mixing.

1. Materials and Equipment:

-

This compound EC formulation (from Protocol 1)

-

Standard hard water (e.g., CIPAC Standard Water D)

-

100 mL graduated cylinders with stoppers

-

Pipettes

-

Timer

2. Procedure:

-

Preparation: Add 95 mL of standard hard water to a 100 mL graduated cylinder.

-

Dilution: Pipette 5 mL of the this compound EC formulation into the cylinder.

-

Mixing: Stopper the cylinder and invert it 30 times to ensure thorough mixing.

-

Observation: Place the cylinder in a rack at a constant temperature (e.g., 25°C) and start the timer.

-

Data Collection: Observe the emulsion at time points of 0, 30 minutes, 2 hours, and 24 hours. Record the volume (in mL) of any free oil (creaming) at the top or sediment at the bottom.

-

Acceptance Criteria: A stable formulation should show minimal to no separation after 2 hours. The amount of separation is compared against pre-defined standards to determine if the formulation is acceptable.

Protocol 3: Greenhouse Bio-Efficacy Assay

This protocol provides a method for testing the efficacy of different this compound formulations against a target pathogen (e.g., wheat leaf rust, Puccinia triticina) under controlled conditions.

1. Materials and Equipment:

-

Healthy host plants (e.g., wheat seedlings at the 2-3 leaf stage)

-

Culture of the target pathogen

-

This compound formulations to be tested

-

Untreated control and a commercial standard for comparison

-

Pressurized spray cabinet for uniform application

-

Dew chamber or high-humidity environment for inoculation

-

Greenhouse with controlled temperature and light

2. Procedure:

-

Plant Cultivation: Grow wheat seedlings in pots until they reach the 2-3 leaf stage.

-

Formulation Application: Prepare spray solutions of the test formulations, the commercial standard, and a water-only control at the desired concentrations. Apply the treatments to the plants using a calibrated spray cabinet to ensure uniform coverage. Allow the foliage to dry completely.

-

Inoculation: 24 hours after the fungicide application (for protective activity), inoculate the plants with a spore suspension of Puccinia triticina.

-

Incubation: Place the inoculated plants in a dew chamber (100% humidity, dark, ~20°C) for 16-24 hours to facilitate spore germination and infection.

-

Disease Development: Transfer the plants to a greenhouse with conditions conducive to disease development (e.g., 16-hour photoperiod, 20-24°C).

-

Efficacy Assessment: After 10-14 days, assess the disease severity on the leaves. This is typically done by visually estimating the percentage of leaf area covered by rust pustules.

-

Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control. Compare the performance of the test formulations.

6. Visualization of Formulation Development Workflow

The process from initial formulation to field application follows a logical progression.

Caption: A logical workflow from active ingredient to final, field-tested product.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. biorxiv.org [biorxiv.org]

- 4. apps.who.int [apps.who.int]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. mda.state.mn.us [mda.state.mn.us]

- 7. cs-contentapi.bayer.com [cs-contentapi.bayer.com]

- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 9. This compound [sitem.herts.ac.uk]

- 10. youtube.com [youtube.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

Bixafen in Integrated Pest Management (IPM): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bixafen is a broad-spectrum pyrazole-carboxamide fungicide, classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[1] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, which disrupts cellular respiration and energy production.[2][3] This document provides detailed application notes and protocols for the use of this compound in integrated pest management (IPM) programs, with a focus on its application in research and development settings.

This compound demonstrates high efficacy against a range of economically important fungal pathogens in various crops, particularly cereals like wheat and barley.[1][2] It is effective against diseases such as Septoria leaf blotch (Septoria tritici), rusts (Puccinia spp.), and various leaf spots.[1][2] A key aspect of its use in IPM is its application in combination with fungicides that have different modes of action to manage and prevent the development of resistant fungal strains.[2][4]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | [5] |

| Molecular Formula | C₁₈H₁₂Cl₂F₃N₃O | [6] |

| FRAC Group | 7 (Succinate Dehydrogenase Inhibitor - SDHI) | [1] |

| Systemicity | Systemic with translaminar and acropetal (xylem) movement | [2][7] |

Efficacy and Target Pathogens

This compound has demonstrated excellent protective and curative activity against a broad spectrum of fungal pathogens.[2] The following table summarizes efficacy data for key pathogens.

| Pathogen | Disease | Crop | EC₅₀ (µg/mL) | Reference |

| Sclerotinia sclerotiorum | Sclerotinia Stem Rot | Oilseed Rape | 0.0417 - 0.4732 (mean: 0.1968 ± 0.1053) | [8] |

| Septoria tritici | Septoria Leaf Blotch | Wheat | - | [2] |

| Puccinia triticina | Leaf Rust | Wheat | - | [2] |

| Puccinia striiformis | Stripe Rust | Wheat | - | [2] |

| Pyrenophora tritici-repentis | Tan Spot | Wheat | - | [2] |

| Pyrenophora teres | Net Blotch | Barley | - | [2] |

| Ramularia collo-cygni | Ramularia Leaf Spot | Barley | - | [2] |

| Rhynchosporium secalis | Leaf Scald | Barley | - | [2] |

| Puccinia hordei | Brown Rust | Barley | - | [2] |

Note: Specific EC₅₀ values for many key pathogens were not publicly available in the reviewed literature, though efficacy is widely reported as excellent. Researchers should determine specific EC₅₀ values for their fungal isolates of interest using the protocols provided below.

Ecotoxicology Profile

| Organism | Test | Value | Reference |

| Freshwater Fish | Acute LC₅₀ | 37 ppb | [9] |

| Chronic NOEC | 4.60 ppb | [9] | |

| Freshwater Invertebrates | Acute EC₅₀ | 550 ppb | [9] |

| Chronic NOEC | 53.5 ppb | [9] | |

| Aquatic Plants (Non-vascular) | IC₅₀ | 15.94 ppb | [9] |

| Honey Bee | Acute Contact LD₅₀ | >40 µ g/bee | [9] |

| Acute Oral LD₅₀ | >48.6 µ g/bee | [9] | |

| Earthworm (Eisenia fetida) | 56-day Reproduction NOEC | ≥400 mg a.s./kg dws | [10] |

Experimental Protocols

Protocol for Determining Fungicide Sensitivity (EC₅₀) using Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies described for determining the sensitivity of Sclerotinia sclerotiorum to this compound.[8]

1.1. Materials

-

Pure culture of the target fungal pathogen

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile distilled water

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

1.2. Procedure

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations in the PDA medium (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

-

Autoclave the PDA medium and allow it to cool to 50-55°C.

-

Add the appropriate volume of each this compound dilution to the molten PDA to achieve the final test concentrations. Also, prepare control plates with PDA and the solvent (DMSO) at the highest concentration used in the treatments.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.

-

Place one mycelial plug in the center of each PDA plate (amended and control).

-

Incubate the plates at the optimal growth temperature for the fungus in the dark.

-

Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the mycelium in the control plates reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

-

dc = average diameter of the fungal colony in the control plate

-

dt = average diameter of the fungal colony in the treated plate

-

1.3. Data Analysis

-

For each this compound concentration, calculate the mean MGI.

-

Use probit analysis or a similar statistical method to regress the MGI against the log-transformed fungicide concentrations to determine the EC₅₀ value (the effective concentration that inhibits 50% of mycelial growth).

Protocol for Field Efficacy Trials in Cereals

This protocol is based on general guidelines for fungicide efficacy trials.

2.1. Experimental Design

-

Plot Design: Randomized complete block design with at least four replications.

-

Plot Size: Appropriate for the application equipment and harvesting methods to be used.

-

Treatments:

-

Untreated control

-

This compound applied at various rates

-

This compound in combination with other fungicides

-

Standard commercial fungicide as a positive control

-

-

Crop: Select a cereal variety susceptible to the target diseases.

2.2. Application

-

Timing: Apply fungicides at the appropriate growth stage for the target disease (e.g., flag leaf emergence for Septoria leaf blotch).

-

Equipment: Use a calibrated sprayer to ensure accurate and uniform application.

-

Application Volume: Use a water volume appropriate for the crop canopy to ensure good coverage.

2.3. Assessment

-

Disease Severity: Assess disease severity on the upper leaves (e.g., flag leaf, leaf 2) at regular intervals after application. Use a standardized disease assessment key (e.g., percentage leaf area affected).

-

Green Leaf Area Duration (GLAD): Measure the percentage of green leaf area on the flag leaf and leaf 2 at weekly intervals from flag leaf emergence until senescence.

-

Yield: Harvest the plots at maturity and determine the grain yield, thousand-grain weight, and other relevant quality parameters.

2.4. Data Analysis

-

Analyze disease severity, GLAD, and yield data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

-

Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Protocol for this compound Residue Analysis in Soil

This protocol is a summary of a method described for the analysis of this compound in soil.[11]

3.1. Sample Preparation and Extraction

-

Collect soil samples from the field and air-dry them.

-

Sieve the soil to remove large debris.

-

Weigh a subsample of the soil (e.g., 5 g).

-

Extract the soil sample with a mixture of acetonitrile and water.

-

Centrifuge the extract to separate the supernatant.

3.2. Analytical Method

-

Analyze the supernatant using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier.

-

Column: A C18 reverse-phase column.

-

Detection: Use multiple reaction monitoring (MRM) mode for the quantification of this compound.

3.3. Quantification

-

Prepare a calibration curve using this compound standards of known concentrations.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

-

The limit of quantification (LOQ) for this method is typically around 0.005 mg/kg.[11]

Visualizations

Caption: this compound's mode of action in the fungal respiratory chain.

Caption: Workflow for using this compound in an IPM program.

Caption: Key resistance management strategies for this compound.

Conclusion

This compound is a valuable tool in modern IPM programs for the control of a wide range of fungal diseases in cereals and other crops. Its systemic properties and high efficacy make it an effective component of a disease management strategy. However, due to the risk of resistance development associated with SDHI fungicides, it is crucial to adhere to resistance management guidelines, such as using this compound in mixtures or rotations with fungicides that have different modes of action. The protocols provided in this document offer a framework for researchers to evaluate the efficacy of this compound and integrate it responsibly into their research and development programs.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. Crop Protection Network [cropprotectionnetwork.org]

- 5. ppqs.gov.in [ppqs.gov.in]

- 6. SDHI Fungicides | FRAC [frac.info]

- 7. nyxxb.cn [nyxxb.cn]

- 8. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]

- 9. connectsci.au [connectsci.au]

- 10. researchgate.net [researchgate.net]

- 11. Realistic exposure of the fungicide this compound in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal - PMC [pmc.ncbi.nlm.nih.gov]

Bixafen Seed Treatment Protocols for Enhanced Crop Protection

Introduction

Bixafen is a broad-spectrum fungicide belonging to the chemical class of pyrazole-carboxamides.[1] It is classified as a succinate dehydrogenase inhibitor (SDHI) and is listed in FRAC (Fungicide Resistance Action Committee) Group 7.[1] This active ingredient is effective against a wide range of fungal pathogens in various crops, particularly cereals such as wheat and barley.[1] this compound's mode of action involves the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, which disrupts their energy production.[1] This document provides detailed application notes and protocols for the use of this compound as a seed treatment for crop protection, aimed at researchers, scientists, and drug development professionals.

This compound exhibits systemic properties, being absorbed by the plant and translocated through the xylem, offering protection to the developing seedling from both seed-borne and soil-borne pathogens.[1] In addition to its fungicidal activity, studies have indicated that this compound can have positive physiological effects on the host plant, including delayed senescence and increased yield potential.[1] For effective resistance management, this compound is often formulated in combination with fungicides from other FRAC groups.

Mode of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1] This enzyme is a key component in the tricarboxylic acid (TCA) cycle and the electron transport chain, which are crucial for cellular respiration and energy production in the form of ATP. By binding to the SDH enzyme, this compound blocks the oxidation of succinate to fumarate, leading to a disruption of the fungal cell's energy supply and ultimately causing fungal death.

Efficacy and Performance Data

While specific quantitative data for this compound as a standalone seed treatment is limited in publicly available literature, its efficacy as a foliar fungicide provides a strong indication of its potential for controlling seed and soil-borne diseases. This compound has demonstrated high levels of activity against key pathogens in wheat and barley.

Table 1: Pathogen Spectrum of this compound (as a foliar treatment)

| Crop | Pathogen | Common Name | Efficacy Level |

| Wheat | Septoria tritici | Septoria Leaf Blotch | Excellent |

| Puccinia triticina | Brown Rust | Excellent | |

| Puccinia striiformis | Yellow Rust | Excellent | |

| Pyrenophora tritici-repentis | Tan Spot | Good to Excellent | |

| Barley | Pyrenophora teres | Net Blotch | Excellent |

| Rhynchosporium secalis | Leaf Scald | Good to Excellent | |

| Puccinia hordei | Brown Rust | Excellent |

Source: Data synthesized from multiple field trials.[1]

Application Notes

For optimal performance, this compound should be applied as part of an integrated disease management program. As an SDHI fungicide, it is crucial to adhere to resistance management strategies, which typically involve using this compound in mixtures with fungicides that have different modes of action.[1]

Formulations

This compound is commonly available in formulations combined with other active ingredients. These formulations are designed to provide a broader spectrum of disease control and to manage fungicide resistance.

Application Rates

Experimental Protocols

The following protocols are generalized methodologies for evaluating the efficacy of a fungicide seed treatment and can be adapted for this compound.

Protocol 1: In Vitro Fungicide Sensitivity Assay

Objective: To determine the baseline sensitivity of target fungal pathogens to this compound.

Methodology:

-

Isolate and culture the target fungal pathogens on an appropriate growth medium (e.g., Potato Dextrose Agar).

-

Prepare a series of agar plates amended with varying concentrations of technical grade this compound.

-

Place a mycelial plug from the actively growing margin of the fungal culture onto the center of each amended and non-amended (control) plate.

-

Incubate the plates under optimal conditions for fungal growth.

-

Measure the radial growth of the fungal colony on each plate daily.

-

Calculate the EC50 value (the effective concentration that inhibits 50% of fungal growth) for this compound against each pathogen.

Protocol 2: Seed Treatment Application for Experimental Use

Objective: To apply this compound to seeds for subsequent efficacy trials.

Methodology:

-

Prepare a stock solution of the this compound formulation in a suitable solvent (e.g., water).

-

Calculate the required volume of the stock solution to achieve the desired application rate (g a.i./100 kg seed).

-

Place a known weight of seeds in a suitable container (e.g., a rotating drum treater for larger quantities or a plastic bag for smaller lab-scale treatments).

-

Apply the calculated volume of the this compound solution to the seeds while continuously mixing to ensure uniform coverage.

-

Allow the treated seeds to air dry completely before planting.

-

Include an untreated control group and a control group treated with the formulation blank (without the active ingredient).

Protocol 3: Greenhouse Efficacy Trial

Objective: To evaluate the efficacy of this compound seed treatment against specific seed-borne or soil-borne pathogens under controlled conditions.

Methodology:

-

Prepare pots with a sterilized soil mix.

-

For soil-borne pathogens, inoculate the soil with a known quantity of the pathogen. For seed-borne pathogens, use naturally or artificially infected seeds.

-

Sow the this compound-treated and control seeds in the pots.

-

Maintain the pots in a greenhouse with controlled temperature, humidity, and lighting conditions conducive to disease development.

-

Assess disease severity, seedling emergence, plant height, and root development at regular intervals.

-

At the end of the experiment, harvest the plants and measure biomass and yield parameters.

Protocol 4: Field Efficacy Trial

Objective: To assess the performance of this compound seed treatment under field conditions.

Methodology:

-

Select a field with a history of the target disease(s).

-

Design the experiment using a randomized complete block design with a sufficient number of replicates.

-

Sow the this compound-treated and control seeds using standard agricultural practices.

-

Monitor the plots throughout the growing season for disease incidence and severity.

-

Collect data on crop emergence, stand establishment, plant vigor, and foliar disease symptoms.

-

At maturity, harvest the plots and determine the grain yield and quality parameters.

Conclusion

This compound is a highly effective SDHI fungicide with significant potential for use as a seed treatment in the management of important diseases in cereals and other crops. Its systemic activity and positive physiological effects on plants make it a valuable tool for enhancing crop protection and yield. The provided protocols offer a framework for researchers to evaluate and optimize the use of this compound as a seed treatment. Further research is encouraged to establish specific application rates and to generate more quantitative data on the efficacy of this compound seed treatments against a broader range of pathogens.

References

Application Note: Quantitative Analysis of Bixafen in Plant Tissues by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bixafen is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class.[1] It is widely used in agriculture to control fungal diseases in crops like cereals and rapeseed by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[1][2][3] Due to its persistence in soil and potential for uptake by rotational crops, regulatory bodies and researchers require sensitive and reliable analytical methods to quantify this compound residues in plant tissues.[2][4] This application note provides a detailed protocol for the quantitative analysis of this compound in various plant matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly specific and sensitive technique for trace-level analysis.[5]

Principle

The method involves the extraction of this compound from a homogenized plant sample using an acetonitrile-based solution, followed by a clean-up step to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly applied and effective approach for this purpose.[6][7] The purified extract is then injected into an HPLC-MS/MS system. The analyte is separated from other components on a reversed-phase HPLC column and subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with certified reference standards.[8][9]

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade. Water purified to 18.2 MΩ·cm (e.g., Milli-Q).

-

Standards: this compound certified reference standard (PESTANAL® or equivalent).[5]

-

Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate, Disodium citrate sesquihydrate.

-

Kits: QuEChERS extraction salts and dispersive SPE (dSPE) kits suitable for pigmented plant matrices (e.g., containing PSA and C18 sorbents).

-

Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, autosampler vials, and syringe filters (0.22 or 0.45 µm PTFE).

Standard Solution Preparation

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard into a Class A volumetric flask. Dissolve and bring to volume with acetonitrile. Store at -18°C or below.[10]

-

Intermediate Stock Solution (e.g., 10 µg/mL): Perform a serial dilution of the primary stock solution with acetonitrile.

-

Working Standard Solutions (e.g., 0.25 - 50 ng/mL): Prepare a series of calibration standards by diluting the intermediate stock solution with an 8:2 (v:v) acetonitrile:water mixture. These standards are used to generate the calibration curve.[8]

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Weigh 5-10 g of the representative plant tissue sample (e.g., leaves, grain, fruit) into a blender. If the sample is dry (e.g., grain), add an appropriate amount of purified water to rehydrate before homogenization.

-

Extraction: Transfer the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (containing 1% formic acid, if required).

-

Partitioning: Add the QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. The sample will separate into an upper acetonitrile layer (containing this compound) and a lower aqueous/solid layer.

-

Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile extract to a dSPE tube containing anhydrous MgSO₄ and other sorbents like Primary Secondary Amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences.

-

Final Preparation: Vortex the dSPE tube for 30 seconds, then centrifuge for 5 minutes. Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumental Analysis

The following table outlines typical parameters for the analysis. These should be optimized for the specific instrument in use.

| Parameter | Condition |

| HPLC System | Agilent 1200 series, Shimadzu Nexera, or equivalent |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temp. | 40°C |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Agilent, Waters) |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Quantifier: m/z 414 -> 394[8][9] Qualifier: m/z 414 -> 266[8][9] |

| Collision Energy | To be optimized for the specific instrument |

Method Performance and Quantitative Data

Method validation should be performed to demonstrate its suitability for the intended purpose. Key validation parameters are summarized below, with typical values reported in the literature for various matrices.

Table 1: Method Performance Characteristics

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | Soil | ~0.001 mg/kg (ppm) | [8] |

| Mint | 7.3 µg/L | [11] | |

| Surface Water | 0.02 µg/L | [9] | |

| Limit of Quantification (LOQ) | Soil | 0.005 mg/kg (ppm) | [8][12] |

| Rotational Crops (Wheat, Carrot) | 0.01 mg/kg | [4] | |

| Surface Water | 0.05 µg/L (ppb) | [9][10] | |

| Linearity (Correlation Coeff.) | Soil & Water Analysis | r > 0.999 | [8][9] |

| Calibration Range | Soil Analysis | 0.25 - 50 ng/mL |[8] |

Table 2: Recovery and Precision Data

| Matrix | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD %) | Reference |

|---|---|---|---|---|

| Soil | LOQ & 10x LOQ | 70 - 120% | < 20% | [8] |

| Mint, Soil, Wastewater | Various | 89.4 - 112.6% | Not Specified | [11] |

| Surface Water | LOQ & 10x LOQ | 70 - 110% | < 20% |[9] |

This compound Uptake and Mode of Action

This compound applied to crops or soil can be taken up by plants.[13] Once absorbed, it can be translocated within the plant tissues. Its primary mode of action is the inhibition of Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain, which disrupts fungal respiration and energy production (ATP synthesis).[3] Metabolism studies in plants indicate that this compound is relatively stable, with the parent compound being the most significant residue found.[13] A minor metabolite, M21 (this compound-desmethyl), may also be present at low levels.[2][13]

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound residues in plant tissues. The use of a QuEChERS-based sample preparation procedure allows for high-throughput analysis with excellent recovery and precision. This application note serves as a comprehensive guide for laboratories involved in pesticide residue monitoring, food safety assessment, and environmental fate studies. It is crucial to perform in-house validation for each specific plant matrix to ensure data accuracy and reliability.

References

- 1. apps.who.int [apps.who.int]

- 2. fao.org [fao.org]

- 3. biorxiv.org [biorxiv.org]

- 4. fao.org [fao.org]

- 5. This compound PESTANAL , analytical standard 581809-46-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. Determination of fipronil and this compound pesticides residues using gas chromatography mass spectroscopy with matrix matching calibration strategy after binary dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Realistic exposure of the fungicide this compound in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fao.org [fao.org]

Application Notes & Protocols for Assessing Bixafen Efficacy in Field Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and executing field trials to assess the efficacy of Bixafen, a broad-spectrum pyrazole-carboxamide fungicide.

1. Introduction to this compound

This compound is a systemic fungicide belonging to the chemical class of pyrazole-carboxamides.[1] It is classified within the Fungicide Resistance Action Committee (FRAC) Group 7, and its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme.[1][2] This enzyme is a critical component of complex II in the fungal mitochondrial respiration chain, and its inhibition disrupts fungal energy production.[1][3][4] this compound exhibits both protective and curative properties and is effective against a wide range of fungal pathogens in crops such as cereals, corn, and soybeans.[1][2][5] The fungicide is absorbed by the plant's cuticle and translocated systemically through the xylem, allowing for even distribution within the leaves.[1][6]

Mode of Action: SDHI

This compound's primary fungicidal activity stems from its ability to block cellular respiration in pathogenic fungi. By binding to the succinate dehydrogenase (SDH) enzyme, it prevents the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and interrupts the mitochondrial electron transport chain. This ultimately halts the production of ATP, depriving the fungal cells of energy required for germination and growth.[1][3]

Caption: this compound inhibits the SDH enzyme (Complex II) in the mitochondrial respiratory chain.

Field Trial Design and Experimental Workflow

A robust field trial is essential for generating reliable efficacy data. The recommended experimental design is the Randomized Complete Block Design (RCBD) to minimize the effects of field variability.[7][8]

Key Components of the Field Trial

-

Objective Definition: Clearly state the trial's purpose (e.g., determine the effective dose range of this compound for controlling Septoria tritici in wheat, compare this compound efficacy to a commercial standard).

-

Site Selection: Choose a uniform field with a known history of the target disease to ensure adequate disease pressure.[7][9] The site should be representative of the agricultural conditions where the product will be used.[10]

-

Treatments: The trial must include, at a minimum:

-

Untreated Control (UTC): To quantify the natural disease pressure and establish a baseline.[7]

-

This compound Treatments: At least three application rates (low, medium, high) to determine the dose-response relationship.

-

Reference Product: A currently registered and widely used commercial fungicide for the target disease, serving as a benchmark.[10]

-

-

Replication: Each treatment must be replicated at least 3-4 times to ensure statistical validity.[9][11]

-

Plot Layout: Plots should be of a uniform size, sufficient for disease assessment and yield measurement, with buffer zones between plots to prevent spray drift.

Experimental Workflow Diagram

The following diagram outlines the logical progression of a field trial for assessing this compound efficacy.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. biorxiv.org [biorxiv.org]

- 4. apps.who.int [apps.who.int]

- 5. youtube.com [youtube.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Crop Protection Network [cropprotectionnetwork.org]

- 8. agmatix.com [agmatix.com]

- 9. Making the Most of Your On-Farm Trials – Field Crop News [fieldcropnews.com]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. ppqs.gov.in [ppqs.gov.in]

Troubleshooting & Optimization

Bixafen Resistance Troubleshooting Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Bixafen resistance in fungal populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a systemic fungicide belonging to the pyrazole-carboxamide chemical class. It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[1][2] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][3][4][5][6] By blocking this essential enzyme, this compound disrupts cellular respiration and energy production, ultimately leading to fungal death.[1][2][6]

Q2: What are the primary mechanisms of fungal resistance to this compound?